![molecular formula C19H17NO3 B1213896 Cusparine CAS No. 529-92-0](/img/structure/B1213896.png)
Cusparine
Overview
Description
Cusparine is a crystalline alkaloid found in angostura bark . It has a molecular formula of C19H17NO3 .
Molecular Structure Analysis
Cusparine has a molecular weight of 307.34 . Its structure includes a total of 43 bonds, with 26 non-H bonds, 17 multiple bonds, 4 rotatable bonds, and 17 aromatic bonds. It also contains 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 3 aromatic ethers, and 1 Pyridine .Scientific Research Applications
Alkaloids and Their Biological Relevance
- Galipea officinalis and Its Alkaloids: Galipea officinalis, a shrubby tree used in folk medicine, contains alkaloids including cusparine. This study highlights the structural elucidation of cusparine and other quinoline alkaloids from this species, emphasizing the relevance of these compounds in biochemical research (Rakotoson et al., 1998).
Synthesis and Characterization of Complex Compounds
- Sparteine and α-Isosparteine Complexes with Copper(II) Sulfate : Research on the synthesis of complexes involving CuSO4 and alkaloids like sparteine or α-isosparteine, which are chemically similar to cusparine, was conducted. This study provides insights into the stoichiometry, spectral characterization, and magnetic properties of these compounds (Jasiewicz et al., 2007).
Role in Space Research
- COSPAR and Chemical Evolution : The Committee on Space Research (COSPAR) discussed topics such as chemical evolution in space, which might indirectly relate to the study of complex organic molecules like cusparine and their roles in biological processes (Black, 1979); (Baker & Chandran, 2018).
Interaction with Metallic Elements
- Hydrothermal Ore-Forming Processes : Research on the solubility of metal sulfides like Cu in chloride solutions under various conditions provides context for understanding how cusparine and similar alkaloids might interact with metal ions in natural environments (Hemley et al., 1992).
- Copper Sulfide (CuS) in Biomedical Research : The properties of copper sulfide nanoparticles are explored for potential biomedical applications. This research can be linked to the interaction of cusparine with copper ions and the implications for health and medicine (Goel et al., 2014).
Photocatalytic Properties and Nanostructures
- CuO Nanostructures and Photocatalytic Properties : The synthesis and characterization of CuO nanostructures, which might have relevance in the context of cusparine's potential interaction with copper-based materials (Yongqian Wang et al., 2016).
- Hybrid Cu2O-Based Heterogeneous Nanostructures : The development of hybrid Cu2O-based nanostructures, including their synergistic properties, could provide insights into cusparine's interaction with such materials (Shaodong Sun, 2015).
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-21-18-11-14(20-16-5-3-2-4-15(16)18)8-6-13-7-9-17-19(10-13)23-12-22-17/h2-5,7,9-11H,6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOVHWIYRZQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)CCC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331994 | |
Record name | Cusparine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cusparine | |
CAS RN |
529-92-0 | |
Record name | 2-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cusparine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cusparine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUSPARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6Z9S15DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.